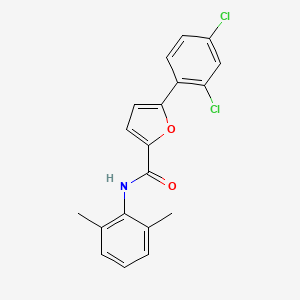
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as EF-TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the central nervous system.
Mécanisme D'action
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide acts as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors. It binds to these receptors and activates them to a lesser extent than full agonists, resulting in a moderate increase in serotonin neurotransmission. This increase in serotonin neurotransmission is thought to be responsible for 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide's psychoactive effects, which include changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to increase serotonin and dopamine neurotransmission in the brain, which may be responsible for its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been reported to cause mild to moderate euphoria, changes in perception, and altered thinking.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize. It has also been extensively studied in scientific research, which makes it a useful tool for studying the serotonin system and its role in psychiatric disorders. However, 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has several limitations. It has a short duration of action, which makes it difficult to study its long-term effects. It also has limited selectivity for the serotonin 5-HT1B and 5-HT2A receptors, which may complicate its interpretation in experiments.
Orientations Futures
There are several future directions for research on 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of interest is the role of the serotonin system in the pathophysiology of psychiatric disorders. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide may be a useful tool for studying the effects of serotonin dysregulation on mood, anxiety, and cognition. Another area of interest is the development of more selective and potent partial agonists of the serotonin 5-HT1B and 5-HT2A receptors. These compounds may have greater therapeutic potential for the treatment of psychiatric disorders. Finally, further research is needed to understand the long-term effects of 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide on the brain and behavior.
Méthodes De Synthèse
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is synthesized through the reaction of 4-ethylphenyl magnesium bromide with tetrahydro-2-furanylmethyl ketone in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to form 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide.
Applications De Recherche Scientifique
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has also been used to study the role of the serotonin system in the pathophysiology of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-5-7-14(8-6-13)9-10-16(18)17-12-15-4-3-11-19-15/h5-8,15H,2-4,9-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOCAPSRINPPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)